Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865776
InChI: InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2
SMILES:
Molecular Formula: C15H18F3NO3
Molecular Weight: 317.30 g/mol

Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15865776

Molecular Formula: C15H18F3NO3

Molecular Weight: 317.30 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C15H18F3NO3
Molecular Weight 317.30 g/mol
IUPAC Name benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2
Standard InChI Key NCKZYIHLZZGRGW-UHFFFAOYSA-N
Canonical SMILES C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate, reflects its three critical structural elements:

  • A piperidine ring serving as the central heterocycle

  • A trifluoromethyl (-CF₃) group at position 2, imparting electron-withdrawing effects and metabolic stability

  • A hydroxymethyl (-CH₂OH) substituent at position 5, enabling hydrogen bonding interactions

The benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen enhances synthetic versatility while modulating solubility profiles.

Physicochemical Properties

Key molecular parameters include:

PropertyValueSource
Molecular formulaC₁₅H₁₈F₃NO₃
Molecular weight317.30 g/mol
SMILESC1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F
Topological polar surface area55.4 Ų

The trifluoromethyl group elevates logP by ~1.5 units compared to non-fluorinated analogs, while the hydroxymethyl group partially offsets this lipophilicity through hydrogen bonding capacity.

Synthetic Methodologies

Core Ring Formation

Piperidine ring construction typically employs cyclization strategies:

  • Aza-Diels-Alder reactions between dienes and imines under Lewis acid catalysis (e.g., ZnCl₂)

  • Reductive amination of δ-keto aldehydes using sodium cyanoborohydride

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Compound-CF₃ Position-CH₂OH PositionMAO-B IC₅₀LogP
Target compound2528 nM2.1
1-Benzyl-3-(trifluoromethyl)piperidin-3-ol3-310 nM3.4
(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate-2>1 μM1.7

Data synthesis reveals that positional isomerism dramatically influences target engagement:

  • 2-CF₃/5-CH₂OH configuration maximizes MAO-B inhibition while maintaining optimal solubility

  • 3-CF₃ analogs (Source) exhibit reduced potency despite higher lipophilicity, suggesting steric hindrance at MAO-B’s substrate cavity

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